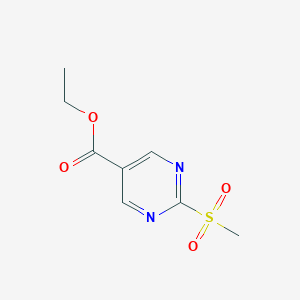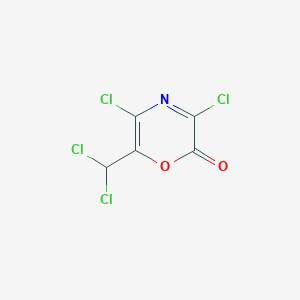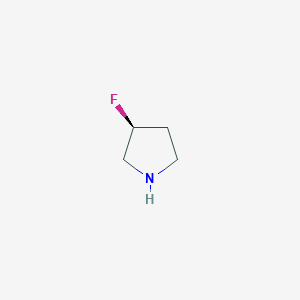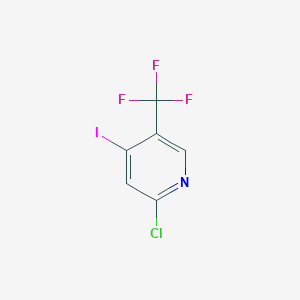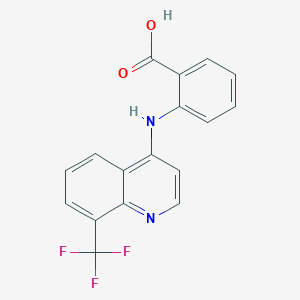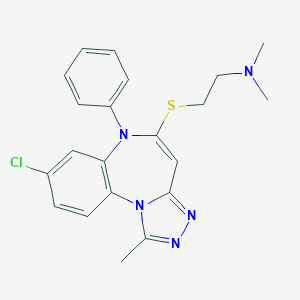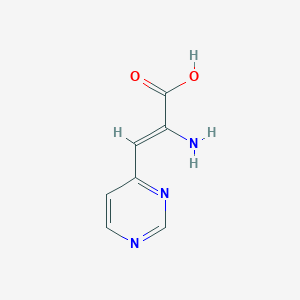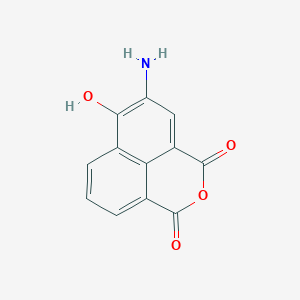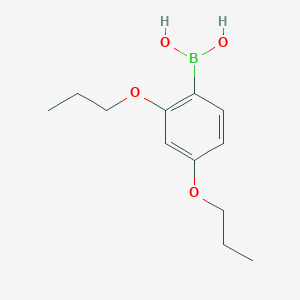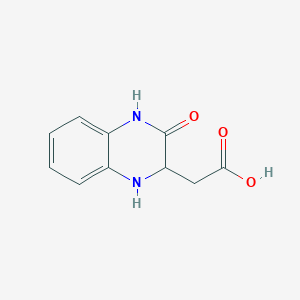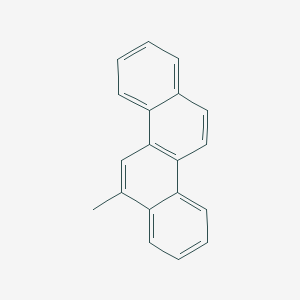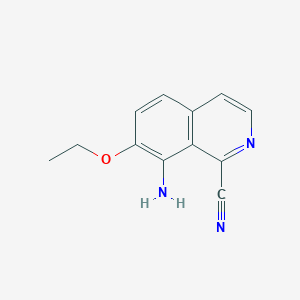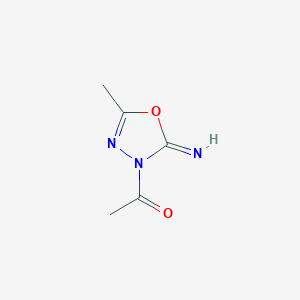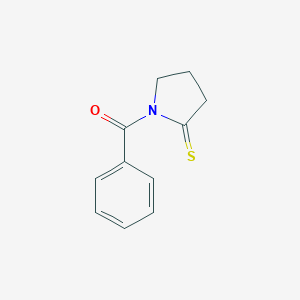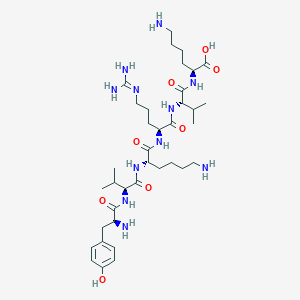
Band 3 Protein (824-829) (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isolation and Characterization of Band 3 Protein
Band 3 is a critical component of the human erythrocyte membrane, serving as the predominant polypeptide and facilitating anion exchange across the membrane. It has been isolated and characterized to reveal its molecular structure and the nature of its interactions with other membrane components. The protein has been found to be glycosylated and to contain multiple membrane-spanning segments, which are essential for its function as an anion channel .
Synthesis Analysis
The synthesis of Band 3 involves its selective solubilization from membrane ghosts using non-denaturing conditions with Triton X-100. This process allows for the purification of Band 3, which is then further characterized by ion exchange chromatography. The protein is found to be moderately enriched in apolar amino acid residues and contains specific sugars, indicating a complex glycosylation pattern that may contribute to its function and membrane integration .
Molecular Structure Analysis
Band 3's molecular structure has been dissected using proteolytic enzymes, revealing various fragments that contribute to its overall function. The carboxyl-terminal domain, for instance, has been shown to span the membrane and is essential for the protein's anchoring to the lipid bilayer. The N-terminal region is highly acidic and is involved in binding glycolytic enzymes, which is crucial for erythrocyte metabolism .
Chemical Reactions Analysis
Chemical labeling and proteolytic cleavage studies have provided insights into the topology of Band 3. These studies have identified multiple membrane-crossing segments and critical lysine residues that are accessible from the extracellular space. The glycosylation site of Band 3 has been located 28,000 daltons from the carboxy terminus, which is on the extracytoplasmic surface of the cell .
Physical and Chemical Properties Analysis
Band 3's physical and chemical properties are closely tied to its oligomeric structure and its interactions with other membrane components. The protein undergoes large conformational changes, which have been implicated in erythrocyte senescence signaling. These dynamic changes may expose specific epitopes on the cell surface, marking the cell for removal from circulation . Additionally, the N-terminal amino acids of Band 3 are critical for binding to other proteins such as aldolase and for protein phosphorylation, which are important for maintaining red cell physiology .
Applications De Recherche Scientifique
Anion Transport and Mapping
Band 3 protein is known for its role in anion transport across cell membranes. It's particularly vital for CO2 exchange in tissues and organs and for maintaining acid-base balance. The anion transport regions have been mapped along the Band 3 molecule, with synthetic peptides used to identify these regions, including residues 804-839, of which 822-839 are highly active, and specifically, the pep-COOH (residues 812-827) is an anion binding site (Kay, 1991).
Interaction with Hemoglobin
Band 3 protein associates with metabolic, ion transport, and structural proteins in human erythrocytes. The oxygenation state of erythrocytes, influenced by hemoglobin's binding to Band 3, regulates cellular properties. Deoxyhemoglobin binds to residues 12-23 of Band 3, indicating a potential regulatory mechanism through this interaction (Chu et al., 2008).
Role in Brain Function
Band 3 proteins in the mammalian brain perform similar functions to those in erythroid cells, like anion transport and generation of senescent cell antigen, suggesting structural and functional similarity between brain and erythroid Band 3 proteins (Kay et al., 1991).
Oligomeric Structure-Function Relationships
Band 3's presence in different oligomeric states and its multifunctional nature make it a fascinating model for studying structure-function relationships in membrane proteins. However, the specifics of these relationships are still not fully understood (Schubert, 1988).
Influence on Red Blood Cell Metabolism and Storage Quality
The N-terminal domain of Band 3 (AE1) regulates red blood cell metabolism and storage quality. Genetic ablations of AE1 in murine models show metabolic aberrations and poor post-transfusion recoveries, similar to observations in humans lacking expression of Band 3. This suggests a role for AE1 in red blood cell function and transfusion efficacy (Issaian et al., 2020).
Role in Erythrocyte Senescence
Band 3 protein undergoes conformational changes, with a region previously identified as an erythrocyte senescence epitope (812-830) showing surface exposure. These dynamics may act as a "molecular clock" in erythrocyte senescence, suggesting its role in the aging process of red blood cells (Badior & Casey, 2021).
Inhibition of Malaria Parasite Cytoadherence
Synthetic peptides based on sequences in Band 3 protein (residues 824-829) have been shown to block the in vitro adherence of Plasmodium falciparum-infected erythrocytes, suggesting a potential therapeutic approach for managing cerebral malaria (Crandall et al., 1993).
Orientations Futures
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N11O8/c1-21(2)29(47-31(50)25(40)20-23-13-15-24(49)16-14-23)34(53)45-26(10-5-7-17-38)32(51)44-27(12-9-19-43-37(41)42)33(52)48-30(22(3)4)35(54)46-28(36(55)56)11-6-8-18-39/h13-16,21-22,25-30,49H,5-12,17-20,38-40H2,1-4H3,(H,44,51)(H,45,53)(H,46,54)(H,47,50)(H,48,52)(H,55,56)(H4,41,42,43)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZHWEVWEDGAGN-WPMUBMLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Band 3 Protein (824-829) (human) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

